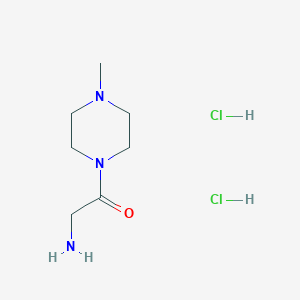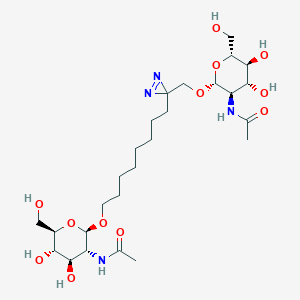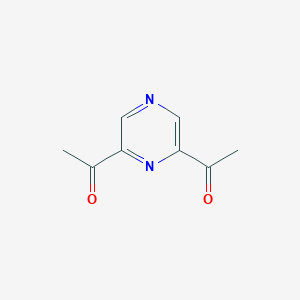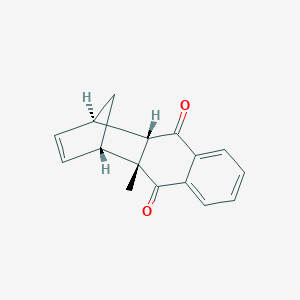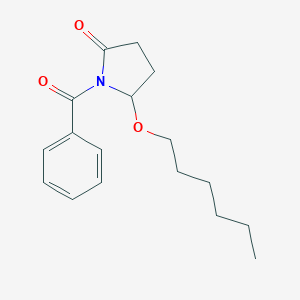
2-Pyrrolidinone, 1-benzoyl-5-(hexyloxy)-, (+-)-
Übersicht
Beschreibung
2-Pyrrolidinone, 1-benzoyl-5-(hexyloxy)-, (+-)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BHPOH and is a chiral molecule that exists in two enantiomeric forms. BHPOH has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
BHPOH acts as a nucleophile in many reactions due to the presence of the pyrrolidinone ring. It can also act as a hydrogen bond donor and acceptor due to the presence of the hexyloxy group. BHPOH has been shown to form inclusion complexes with various drugs, which can enhance their solubility and bioavailability.
Biochemische Und Physiologische Effekte
BHPOH has been shown to have low toxicity and is not mutagenic or carcinogenic. It has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders. BHPOH has also been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
BHPOH has several advantages for lab experiments, including its low toxicity and easy synthesis. However, its low solubility in water can limit its use in some experiments. BHPOH can also be expensive to synthesize, which can limit its availability for some researchers.
Zukünftige Richtungen
There are several potential future directions for BHPOH research, including its use as a drug delivery agent, its potential use in the treatment of neurological disorders, and its use in asymmetric synthesis. BHPOH could also be studied for its potential use in other applications such as materials science and catalysis.
Conclusion:
In conclusion, BHPOH is a chiral molecule that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions have been extensively studied. BHPOH has shown promise as a drug delivery agent and in the treatment of various diseases, making it an exciting area of research for the future.
Wissenschaftliche Forschungsanwendungen
BHPOH has been used in various scientific research applications, including as a building block for the synthesis of other compounds. It has also been used as a chiral auxiliary in asymmetric synthesis. BHPOH has been studied for its potential use as a drug delivery agent due to its ability to form inclusion complexes with various drugs.
Eigenschaften
CAS-Nummer |
136410-23-6 |
|---|---|
Produktname |
2-Pyrrolidinone, 1-benzoyl-5-(hexyloxy)-, (+-)- |
Molekularformel |
C17H23NO3 |
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
1-benzoyl-5-hexoxypyrrolidin-2-one |
InChI |
InChI=1S/C17H23NO3/c1-2-3-4-8-13-21-16-12-11-15(19)18(16)17(20)14-9-6-5-7-10-14/h5-7,9-10,16H,2-4,8,11-13H2,1H3 |
InChI-Schlüssel |
HTXJLXOUZKPALA-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1CCC(=O)N1C(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CCCCCCOC1CCC(=O)N1C(=O)C2=CC=CC=C2 |
Synonyme |
2-Pyrrolidinone, 1-benzoyl-5-(hexyloxy)-, (+-)- |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



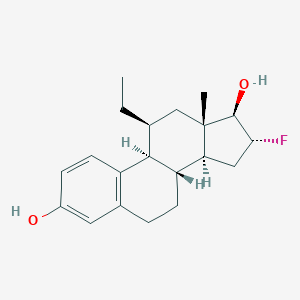

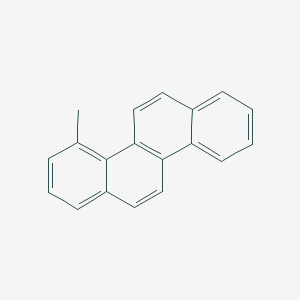
![[(2R,4R,5S,6R)-3,3,4,5-tetrahydroxy-2-propoxy-6-[[(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B135464.png)
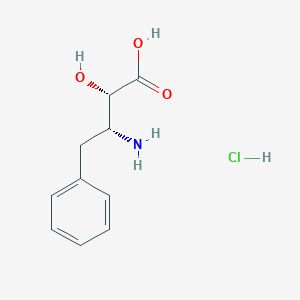
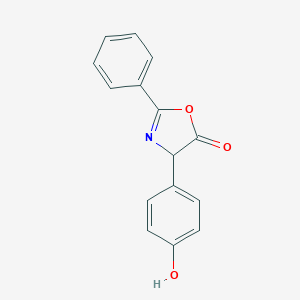

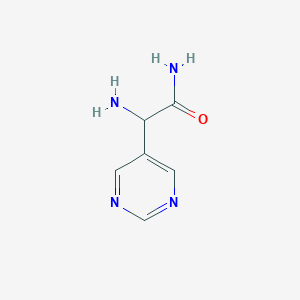
![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B135478.png)
